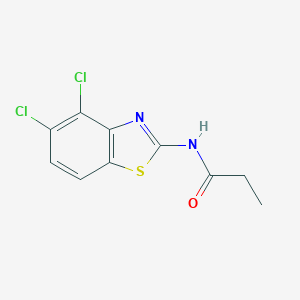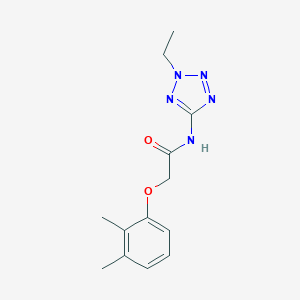![molecular formula C18H17ClN2O4 B251329 N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B251329.png)
N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a benzodioxole ring, a morpholine ring, and a chloro-substituted phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Carboxamide Group: The carboxamide group is introduced through the reaction of the benzodioxole derivative with an appropriate amine.
Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction.
Chlorination: The final step involves the chlorination of the phenyl ring using a chlorinating agent such as thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoacetamide
- 2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide
Uniqueness
N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-2H-13-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its benzodioxole ring, in particular, is not commonly found in similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C18H17ClN2O4 |
|---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H17ClN2O4/c19-14-10-13(2-3-15(14)21-5-7-23-8-6-21)20-18(22)12-1-4-16-17(9-12)25-11-24-16/h1-4,9-10H,5-8,11H2,(H,20,22) |
InChI Key |
FADNEGHJPFCEPB-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)Cl |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[2-(4-morpholinyl)phenyl]thiourea](/img/structure/B251247.png)
![N-(1,3-benzodioxol-5-ylcarbonyl)-N'-[4-(1-piperidinylmethyl)phenyl]thiourea](/img/structure/B251248.png)
![5-nitro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B251252.png)
![3-isopropoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251253.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B251254.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B251255.png)
![N-(2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)THIOPHENE-2-CARBOXAMIDE](/img/structure/B251257.png)
![2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B251259.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251260.png)
![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251261.png)
![2-(3,5-dimethylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B251264.png)
![4-ethyl-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide](/img/structure/B251266.png)

